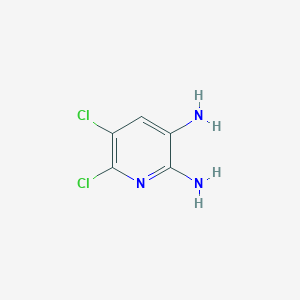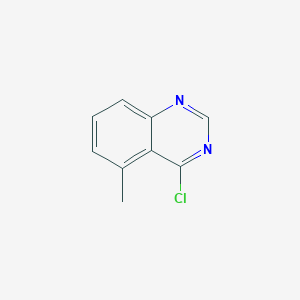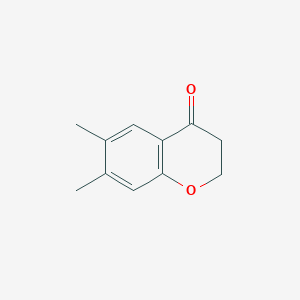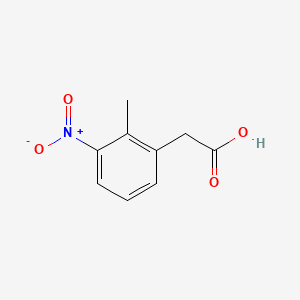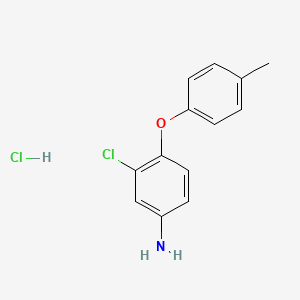
3-Chloro-4-(4-methylphenoxy)aniline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Chloro-4-(4-methylphenoxy)aniline hydrochloride” is a chemical compound with the CAS Number: 106131-94-6 . It has a molecular weight of 270.16 and its molecular formula is C13H12ClNO•HCl . The IUPAC name for this compound is 3-chloro-4-(4-methylphenoxy)aniline hydrochloride .
Molecular Structure Analysis
The InChI code for “3-Chloro-4-(4-methylphenoxy)aniline hydrochloride” is 1S/C13H12ClNO.ClH/c1-9-2-5-11(6-3-9)16-13-7-4-10(15)8-12(13)14;/h2-8H,15H2,1H3;1H . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis
The melting point of “3-Chloro-4-(4-methylphenoxy)aniline hydrochloride” is reported to be between 172-175°C . The compound is also classified as an irritant .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis Processes : Studies have explored various synthesis methods for compounds related to 3-Chloro-4-(4-methylphenoxy)aniline hydrochloride. For instance, the synthesis of 2-chloro-4-aminophenol from 3,4-dichloronitrobenzene involves high-pressure hydrolysis and reduction reactions, with notable characteristics like high yield and minimal environmental pollution (Wen Zi-qiang, 2007).
Advanced Synthesis Techniques : A practical process for synthesizing similar compounds, such as 3-chloro-4-(3-fluorobenzyloxy)aniline, has been developed. This process is characterized by its use of inexpensive materials, robustness, and minimal waste, making it suitable for industrial production (Zhang Qingwen, 2011).
Environmental and Catalytic Applications
Catalytic Oxidation : Fe3O4 magnetic nanoparticles have been used to remove phenolic and aniline compounds from aqueous solutions, demonstrating the potential for environmental remediation. These nanoparticles show excellent stability and reusability, making them effective for treating substituted phenolic and aniline compounds (Shengxiao Zhang et al., 2009).
Phenolic and Aniline Adsorption : Research on the adsorption of chloro derivatives of aniline on halloysite adsorbents using inverse liquid chromatography has revealed their efficacy in removing toxic compounds, such as phenols or herbicides, from wastewater. This study provides valuable insights into the adsorption behavior and efficiency of different aniline derivatives (P. Słomkiewicz et al., 2017).
Pharmaceutical and Health-Related Research
Aniline Derivatives in Health Research : An embryonic development assay using Daphnia magna applied to aniline derivatives, including chloroanilines, has provided crucial data for evaluating chemical toxicity and understanding the sensitivity differences between life stages. This research can inform risk assessment and management strategies for aniline-related compounds (T. Abe et al., 2001).
Aniline Metabolism Studies : The metabolism of 3-chloro-4-fluoro-aniline in animals like dogs and rats has been studied, revealing the formation of various metabolites. Such research is crucial for understanding the bioactivity and potential health impacts of chloroaniline derivatives (M. Baldwin & D. H. Hutson, 1980).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-chloro-4-(4-methylphenoxy)aniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO.ClH/c1-9-2-5-11(6-3-9)16-13-7-4-10(15)8-12(13)14;/h2-8H,15H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXWSSOKNCIICK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(C=C(C=C2)N)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(4-methylphenoxy)aniline hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

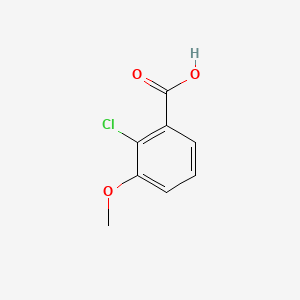
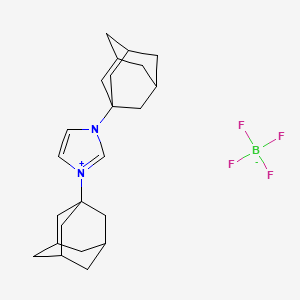
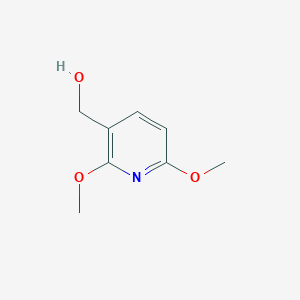
![(1R,4R,8R)-5-Benzyl-8-methoxy-1,8-dimethyl-2-(2-methylpropyl)bicyclo[2.2.2]octa-2,5-diene](/img/structure/B1355241.png)
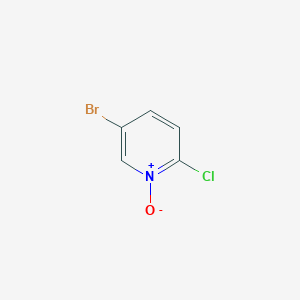
![3-[(1-methyl-3-indolyl)methylidene]-1H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B1355245.png)
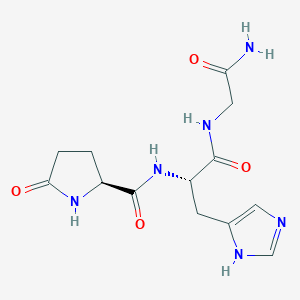
![Azane;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B1355247.png)
